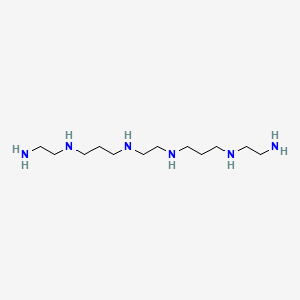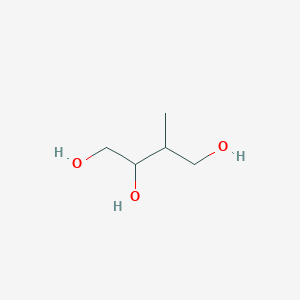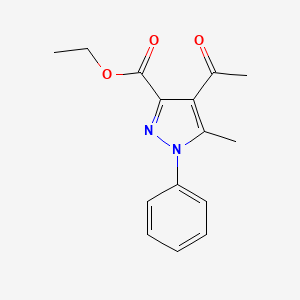
Isanolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isanolic acid is a unique fatty acid primarily found in isano oil, which is derived from the seeds of the plant species Ongokea gore. This compound is notable for its conjugated acetylenic bond system located in the middle of an 18-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isanolic acid can be synthesized through the hydrolysis of isano oil. The process involves the extraction of the oil followed by saponification, which breaks down the triglycerides into glycerol and fatty acids, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification from isano oil. The oil is subjected to a series of chemical processes, including distillation and crystallization, to isolate and purify the this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isanolic acid undergoes various chemical reactions, including:
Oxidation: The acetylenic bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The acetylenic bond can be reduced to form saturated or partially saturated fatty acids.
Substitution: The hydroxyl group in this compound can participate in substitution reactions to form esters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Acid chlorides and alcohols are commonly used for esterification reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and other functionalized fatty acids.
Applications De Recherche Scientifique
Isanolic acid has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various chemical compounds due to its unique acetylenic bond.
Biology: Studied for its role in cell membrane structure and function.
Industry: Utilized in the production of fire-retardant paints due to its exothermic reaction when heated.
Mécanisme D'action
The mechanism of action of isanolic acid is not fully understood. it is believed to exert its effects through structural modifications of cell membranes rather than specific interactions with target proteins. This structural alteration can lead to changes in membrane fluidity and permeability, affecting various cellular processes .
Comparaison Avec Des Composés Similaires
Oleic Acid: A monounsaturated fatty acid with a single double bond.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness of Isanolic Acid: This feature makes it particularly valuable in industrial applications such as fire-retardant paints and as a precursor for synthesizing complex chemical compounds .
Propriétés
Numéro CAS |
64144-78-1 |
|---|---|
Formule moléculaire |
C18H26O3 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
8-hydroxyoctadec-17-en-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h2,17,19H,1,3-6,9-10,12-13,15-16H2,(H,20,21) |
Clé InChI |
KWLVIGJGNBJKPA-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCC#CC#CC(CCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)

![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)



![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
